2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Description
2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines a furan ring, a fluorophenyl group, and a hexahydrobenzothieno pyrimidinone core
Properties
CAS No. |
355434-77-4 |
|---|---|
Molecular Formula |
C20H17FN2O2S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17FN2O2S/c21-12-7-5-11(6-8-12)14-9-10-15(25-14)18-22-19(24)17-13-3-1-2-4-16(13)26-20(17)23-18/h5-10,18,23H,1-4H2,(H,22,24) |
InChI Key |
IGZJBXCUIYZOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=C(O4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the cyclization of the intermediate compounds to form the hexahydrobenzothieno pyrimidinone core. Common reagents used in these reactions include fluorobenzene, furan, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with various functional groups.
Scientific Research Applications
2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
- 2-[5-(4-bromophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
- 2-[5-(4-methylphenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions and stability.
Biological Activity
The compound 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic molecule notable for its unique structural features that include furan and benzothieno-pyrimidine moieties. Its molecular formula suggests the presence of various functional groups that may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the alkylation of substituted pyrimidines followed by cyclization. For instance, one synthesis route involves the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions, yielding the target compound as orange crystals with a melting point of 225–226 °C .
Biological Activity Overview
Research indicates that compounds similar to 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one exhibit various biological activities including:
- Anticancer Activity : The compound has shown significant potential in inhibiting cancer cell lines. In vitro studies have demonstrated its effectiveness against a range of cancer types through mechanisms such as topoisomerase inhibition .
- Antimicrobial Properties : Structural analogs have been reported to exhibit antibacterial activity against gram-positive and gram-negative bacteria. For example, derivatives with furan rings have been noted for their efficacy against Escherichia coli and Staphylococcus aureus .
Anticancer Activity
A study screening a library of compounds identified several derivatives with potent anticancer activity. The synthesized pyrimidine analogues containing the furan moiety showed promising results in the National Cancer Institute's 60 cell line screening program . Notably:
- Compound Efficacy : The derivative exhibited significant cytotoxicity at low micromolar concentrations against various cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of related compounds has been extensively documented. For instance:
- Minimum Inhibitory Concentration (MIC) : Derivatives demonstrated MIC values as low as 64 µg/mL against E. coli, highlighting their potential as antibacterial agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-(furan-2-yl)-pyrimidin-4(3H)-one | Furan ring with fluorine substitution | Antitumor |
| 4-Chloro-benzothieno[2,3-d]pyrimidine | Chlorinated benzothieno structure | Antimicrobial |
| 7-Nitro-benzothiophene derivatives | Nitro group on thiophene | Antiviral |
This table illustrates the diversity within this class of molecules while underscoring the unique characteristics imparted by specific substitutions present in 2-[5-(4-fluorophenyl)furan-2-yl]-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one .
Case Studies
Recent case studies have focused on the compound's interaction with biological targets:
- Topoisomerase Inhibition : Research has shown that certain derivatives can inhibit topoisomerase I-mediated DNA uncoiling in vitro at low concentrations .
- Antibacterial Screening : A novel furan derivative was tested against multiple bacterial strains and exhibited broad-spectrum antibacterial activity outperforming traditional antibiotics such as streptomycin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
